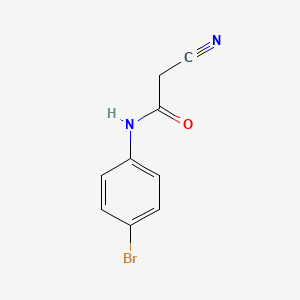

N-(4-bromophenyl)-2-cyanoacetamide

描述

N-(4-Bromophenyl)-2-cyanoacetamide (CAS: 24522-26-7) is a brominated aromatic compound with the molecular formula C₉H₇BrN₂O and a molecular weight of 239.07 g/mol . It consists of a 4-bromophenyl group attached to a cyanoacetamide backbone, making it a versatile synthon in organic synthesis. This compound is widely used to construct heterocyclic systems such as pyridines, thiazoles, and quinoxalinones, which are critical in pharmaceutical and agrochemical research . Its stability under ambient storage conditions (sealed, room temperature) further enhances its utility in industrial applications .

属性

IUPAC Name |

N-(4-bromophenyl)-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUFTJOJESSNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351171 | |

| Record name | N-(4-bromophenyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24522-26-7 | |

| Record name | N-(4-bromophenyl)-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Cyanoacetylation Using Cyanoacetyl Chloride

One classical approach involves the reaction of 4-bromoaniline with cyanoacetyl chloride in the presence of a base such as triethylamine. Cyanoacetyl chloride is typically prepared in situ from cyanoacetic acid and phosphorus(V) chloride in dry carbon tetrachloride due to its instability. The reaction proceeds at mild temperatures (around 30 °C) with stirring for 2 hours. The product precipitates out and is collected by filtration, followed by washing and recrystallization from ethanol to enhance purity.

- Use of cyanoacetyl chloride as acylating agent

- Triethylamine as base to neutralize HCl formed

- Mild reaction conditions (30 °C, 2 h)

- Purification by crystallization from ethanol

This method yields this compound in moderate to good yields with melting points consistent with literature values.

Ultrasonically Assisted N-Cyanoacetylation Using 1-Cyanoacetyl-3,5-dimethylpyrazole

A more recent and efficient method employs 1-cyanoacetyl-3,5-dimethylpyrazole as the cyanoacetylating agent. This reagent is commercially available, inexpensive, and less toxic compared to cyanoacetyl chloride. The reaction is conducted by mixing 4-bromoaniline with 1-cyanoacetyl-3,5-dimethylpyrazole in dry toluene under ultrasound irradiation at 60 °C for 20–30 minutes. The ultrasonic method significantly reduces reaction time and improves yield and purity compared to conventional heating.

- Short reaction time (20–30 min) versus several hours in conventional methods

- Higher yields (typically >90%)

- Cleaner reaction profile due to soluble leaving group (3,5-dimethylpyrazole)

- Mild conditions and environmentally friendlier

The ultrasonic-assisted synthesis is summarized in Table 1.

| Method | Reaction Time | Temperature | Yield (%) | Purity |

|---|---|---|---|---|

| Conventional heating | 4–6 hours | Reflux | 82–88 | Moderate-high |

| Ultrasonic irradiation | 20–30 minutes | 60 °C | 90–95 | High |

Table 1. Comparison of conventional and ultrasonic methods for this compound synthesis.

Michael Addition Approach in Ethanol-Water Mixture

Another synthetic route involves the reaction of this compound with substituted acrylamide derivatives in an ethanol-water solvent system in the presence of sodium hydroxide. This method is based on a Michael addition mechanism where the active methylene group of this compound attacks the double bond of the acrylamide derivative, forming an intermediate that eliminates malononitrile to yield the final product.

- Reaction medium: ethanol-water mixture

- Catalyst: sodium hydroxide (base)

- Mechanism: nucleophilic Michael addition followed by elimination

- Product isolation by crystallization

This approach is useful when modifying the cyanoacetamide moiety further but also confirms the availability of this compound as a key intermediate.

Detailed Research Findings and Analytical Data

Spectroscopic Characterization

- FTIR Spectra: Characteristic absorption bands include a strong cyano (CN) stretch near 2220 cm⁻¹ and amide carbonyl (C=O) stretch in the region 1650–1700 cm⁻¹. The presence of aromatic C–H and N–H bands is also observed.

- NMR Spectra:

- ^1H NMR shows aromatic proton signals typical for the 4-bromophenyl ring and a singlet corresponding to the methylene protons adjacent to the cyano and amide groups.

- ^13C NMR confirms the presence of cyano carbon (~115 ppm), amide carbonyl (~160–170 ppm), and aromatic carbons consistent with substitution patterns.

Yield and Purity Enhancement by Ultrasonic Method

Ultrasonic irradiation accelerates the reaction by enhancing mass transfer and energy input, leading to:

Reaction Conditions Optimization

- Use of dry solvents such as toluene is preferred to avoid hydrolysis of reactive intermediates.

- Temperature control is critical: ultrasonic methods typically operate around 60 °C, while conventional methods require reflux conditions.

- Base choice (triethylamine or sodium hydroxide) depends on the synthetic route and desired reaction mechanism.

- Immediate use of unstable reagents like cyanoacetyl chloride is necessary to prevent decomposition.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Cyanoacetyl chloride acylation | 4-bromoaniline, cyanoacetyl chloride, triethylamine, 30 °C, 2 h | 2 hours | 70–85 | Requires in situ preparation of acyl chloride; moderate yield |

| Ultrasonic N-cyanoacetylation | 4-bromoaniline, 1-cyanoacetyl-3,5-dimethylpyrazole, toluene, 60 °C, ultrasound | 20–30 minutes | 90–95 | Fast, high yield, environmentally friendlier |

| Michael addition (modification) | This compound, substituted acrylamide, NaOH, ethanol-water | Several hours | Variable | Used for further functionalization; confirms intermediate availability |

化学反应分析

Types of Reactions: N-(4-bromophenyl)-2-cyanoacetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The amide group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

- Substituted phenyl derivatives

- Reduced amine derivatives

- Oxidized carboxylic acid derivatives

科学研究应用

Synthetic Routes

| Method | Reagents | Conditions |

|---|---|---|

| Condensation | 4-Bromoaniline + Cyanoacetic Acid | Reflux with POCl₃ or SOCl₂ |

| Continuous Flow Process | 4-Bromoaniline + Cyanoacetic Acid | Optimized for industrial scale |

Antimicrobial Activity

N-(4-bromophenyl)-2-cyanoacetamide and its derivatives have been investigated for their antimicrobial properties. Studies indicate that these compounds exhibit significant activity against various bacterial and fungal strains. For instance, derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, demonstrating potential as antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer activities. Research indicates that this compound derivatives can inhibit the proliferation of cancer cell lines, including MCF7 breast cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest, particularly at the G2/M phase .

Case Study: Anticancer Activity

- Compound Tested : this compound

- Cell Lines : MCF7 (breast cancer)

- Results : Induced apoptosis; significant reduction in cell viability observed at IC₅₀ values around 30 µM.

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of various heterocyclic compounds used in pharmaceuticals and agrochemicals. Its unique structural features allow it to participate in diverse chemical reactions, making it valuable for producing specialty chemicals.

Pharmacological Insights

The pharmacokinetics of this compound suggest that its lipophilic character enhances its antimicrobial effects. Molecular docking studies indicate that it interacts effectively with biological targets, leading to inhibition of cellular processes in pathogens and cancer cells .

作用机制

The mechanism of action of N-(4-bromophenyl)-2-cyanoacetamide involves its interaction with specific molecular targets in biological systems. The cyanoacetamide group can act as a nucleophile, forming covalent bonds with electrophilic sites on proteins or enzymes. This interaction can inhibit the activity of these proteins, leading to antimicrobial or anticancer effects. Additionally, the bromine atom on the phenyl ring can enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues .

相似化合物的比较

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their physicochemical properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | logP | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|---|---|

| N-(4-Bromophenyl)-2-cyanoacetamide | C₉H₇BrN₂O | 239.07 | Br (para), cyano | 1.86* | 1 / 3 |

| N-(4-Chlorophenyl)-2-cyanoacetamide | C₉H₇ClN₂O | 210.62 | Cl (para), cyano | 1.76† | 1 / 3 |

| N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide | C₉H₆ClFN₂O | 212.61 | Cl (meta), F (para), cyano | 1.86 | 1 / 3 |

| N-(4-Bromophenyl)-2-iodoacetamide | C₈H₇BrINO | 339.96 | Br (para), iodo | 2.34‡ | 1 / 2 |

| 2-Chloro-N-(4-fluorophenyl)acetamide | C₈H₇ClFNO | 187.60 | Cl (acetyl), F (para) | 1.45§ | 1 / 2 |

*Estimated via analog data ; †Predicted via similar substituent effects; ‡Calculated based on halogen hydrophobicity; §From structural analysis .

Key Observations :

- Halogen Effects : The bromine atom in the para position increases molecular weight and lipophilicity (logP) compared to chlorine or fluorine analogs. This enhances membrane permeability, a critical factor in drug design .

- Ortho/Meta Substituents : The 3-chloro-4-fluoro derivative exhibits similar logP to the bromo analog but may display altered pharmacokinetics due to increased polarity from fluorine .

Crystallographic and Non-Covalent Interactions

The crystal structure of this compound derivatives reveals strong 1,5-(S⋯N) synthons with bond distances of 2.538 Å, indicating robust non-covalent interactions critical for stabilizing supramolecular architectures . In contrast, urea-based analogs (e.g., N-(4-bromophenyl)urea) form intermolecular N–H⋯O hydrogen bonds, which are weaker but sufficient for crystal packing .

生物活性

N-(4-bromophenyl)-2-cyanoacetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, along with relevant research findings, molecular mechanisms, and potential applications.

Chemical Structure and Properties

This compound features a bromophenyl group attached to a cyanoacetamide backbone, which enhances its chemical reactivity and biological activity. The compound's molecular formula is with a molecular weight of approximately 245.19 g/mol. Its structure allows for various chemical modifications that can influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial and fungal strains. It disrupts cellular processes, potentially through inhibition of cell wall synthesis or interference with metabolic pathways .

- Anticancer Activity : this compound has shown promising results in inhibiting the proliferation of cancer cells, particularly the MCF7 breast cancer cell line. The mechanism may involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

This compound has been tested against a range of pathogens:

- Bacterial Strains : Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate strong antimicrobial potential .

- Fungal Strains : The compound also exhibits antifungal activity, making it a candidate for further development in treating fungal infections .

Anticancer Activity

Research indicates that this compound can inhibit the growth of cancer cells:

- Cell Line Studies : In vitro studies using the MCF7 cell line revealed that the compound significantly reduces cell viability, suggesting its potential as an anticancer agent .

- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to cancer-related targets, enhancing its therapeutic efficacy .

Case Studies

Several studies have focused on the biological activity of this compound:

- Study on Antimicrobial Properties :

- Study on Anticancer Effects :

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 245.19 g/mol |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer Activity | Inhibits MCF7 breast cancer cell proliferation |

| Mechanism | Disruption of cellular processes via various pathways |

常见问题

Q. What are the key synthetic routes and characterization methods for N-(4-bromophenyl)-2-cyanoacetamide?

The compound is typically synthesized via amidation reactions. For example, derivatives of N-(4-substituted phenyl)-2-cyanoacetamide can be prepared by reacting 4-bromophenylamine with cyanoacetic acid derivatives in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, followed by purification via solvent extraction and crystallization . Characterization employs:

Q. What physical and chemical properties are critical for handling this compound in the lab?

Key properties include:

- Density : 1.608 g/cm³ (predicted), influencing solvent selection for recrystallization .

- Boiling point : 444.2°C (predicted), relevant for high-temperature reactions .

- Acidity (pKa) : -1.22, indicating stability under acidic/basic conditions .

- Lipophilicity : Predicted logP values (for derivatives) guide solubility assessments in pharmacokinetic studies .

Advanced Research Questions

Q. How can crystallographic studies elucidate the molecular packing and stability of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

- Software tools : SHELXL (refinement) and OLEX2 (structure solution) resolve bond lengths, angles, and intermolecular interactions .

- Hydrogen bonding : N–H···O and C–H···F interactions stabilize crystal packing, as seen in analogs like N-(4-bromophenyl)urea co-crystals .

- Dihedral angles : Between aromatic rings (e.g., 66.4° in a bromophenyl-difluorophenyl analog) influence conformational flexibility .

Q. What computational methods predict the pharmacokinetic behavior of this compound derivatives?

Software like Simulation Plus calculates parameters such as:

- Permeability (Peff) : Predicts intestinal absorption.

- Volume of distribution (Vd) : Estimates tissue penetration.

- Blood-brain barrier penetration (logBBB) : Critical for CNS-targeted drugs .

Methodology involves:

Inputting molecular descriptors (e.g., lipophilicity, molecular weight).

Validating predictions against experimental data (e.g., plasma protein binding assays).

Q. How do substituents on the phenyl ring modulate the biological activity of this compound analogs?

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., Br, F) : Enhance metabolic stability by reducing oxidative degradation .

- Hydrogen bond acceptors (e.g., cyano) : Improve target binding affinity, as seen in enzyme inhibition assays .

- Comparative analysis : Chloro vs. bromo substituents alter reactivity in nucleophilic substitution reactions .

Q. What are the challenges in resolving structural contradictions in X-ray data for this compound?

Common issues include:

Q. How can intramolecular interactions be analyzed to optimize synthetic yields?

Techniques include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。